(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride
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Overview
Description
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopentane derivatives It is characterized by the presence of a cyclopentane ring substituted with a dimethyl group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.
Amination: The amine group is introduced through amination reactions, often using ammonia or amine derivatives.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentamine: A similar compound with a cyclopentane ring and an amine group, but without the dimethyl substitution.
2,2-Dimethylcyclopentanol: A compound with a similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(1S)-2,2-Dimethylcyclopentan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(1S)-2,2-dimethylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6(7)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMNINFHFYFRI-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@@H]1N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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